Cas no 2229569-06-4 (3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine)

3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine
- 2229569-06-4
- EN300-1905277
- 3-[(2-bromo-4-methoxyphenyl)methyl]-3-methoxyazetidine
-
- Inchi: 1S/C12H16BrNO2/c1-15-10-4-3-9(11(13)5-10)6-12(16-2)7-14-8-12/h3-5,14H,6-8H2,1-2H3
- InChI Key: WWCRMTRZLYOEQZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1CC1(CNC1)OC)OC
Computed Properties
- Exact Mass: 285.03644g/mol
- Monoisotopic Mass: 285.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 30.5Ų
3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1905277-1.0g |
3-[(2-bromo-4-methoxyphenyl)methyl]-3-methoxyazetidine |
2229569-06-4 | 1g |
$1299.0 | 2023-05-23 | ||
Enamine | EN300-1905277-0.1g |
3-[(2-bromo-4-methoxyphenyl)methyl]-3-methoxyazetidine |
2229569-06-4 | 0.1g |
$1496.0 | 2023-09-18 | ||
Enamine | EN300-1905277-2.5g |
3-[(2-bromo-4-methoxyphenyl)methyl]-3-methoxyazetidine |
2229569-06-4 | 2.5g |
$3332.0 | 2023-09-18 | ||
Enamine | EN300-1905277-5g |
3-[(2-bromo-4-methoxyphenyl)methyl]-3-methoxyazetidine |
2229569-06-4 | 5g |
$4930.0 | 2023-09-18 | ||
Enamine | EN300-1905277-10g |
3-[(2-bromo-4-methoxyphenyl)methyl]-3-methoxyazetidine |
2229569-06-4 | 10g |
$7312.0 | 2023-09-18 | ||
Enamine | EN300-1905277-0.5g |
3-[(2-bromo-4-methoxyphenyl)methyl]-3-methoxyazetidine |
2229569-06-4 | 0.5g |
$1632.0 | 2023-09-18 | ||
Enamine | EN300-1905277-0.05g |
3-[(2-bromo-4-methoxyphenyl)methyl]-3-methoxyazetidine |
2229569-06-4 | 0.05g |
$1428.0 | 2023-09-18 | ||
Enamine | EN300-1905277-0.25g |
3-[(2-bromo-4-methoxyphenyl)methyl]-3-methoxyazetidine |
2229569-06-4 | 0.25g |
$1564.0 | 2023-09-18 | ||
Enamine | EN300-1905277-10.0g |
3-[(2-bromo-4-methoxyphenyl)methyl]-3-methoxyazetidine |
2229569-06-4 | 10g |
$5590.0 | 2023-05-23 | ||
Enamine | EN300-1905277-1g |
3-[(2-bromo-4-methoxyphenyl)methyl]-3-methoxyazetidine |
2229569-06-4 | 1g |
$1701.0 | 2023-09-18 |
3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine Related Literature
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
4. Book reviews
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
Additional information on 3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine
Introduction to 3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine (CAS No. 2229569-06-4)
3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine, identified by the CAS number 2229569-06-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The presence of bromine and methoxy substituents on the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The structural motif of 3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine combines the versatility of azetidine with the reactivity of aromatic rings functionalized with bromine and methoxy groups. This combination has been exploited in various synthetic strategies to develop molecules with potential therapeutic applications. The compound’s design allows for facile modifications, enabling researchers to explore its utility in drug discovery and development.
In recent years, there has been a growing interest in azetidine derivatives due to their diverse biological activities. The five-membered nitrogen-containing heterocycle is a common structural feature in many pharmacologically active compounds, exhibiting properties such as metabolic stability, bioavailability, and favorable pharmacokinetic profiles. The incorporation of bromine and methoxy groups further enhances its potential by providing sites for further chemical manipulation, including cross-coupling reactions, nucleophilic substitutions, and other transformations that are pivotal in medicinal chemistry.
One of the most compelling aspects of 3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop inhibitors targeting various biological pathways. For instance, its structural framework has been utilized in the design of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine substituent on the aromatic ring facilitates Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl groups, while the methoxy groups can be further functionalized to achieve specific biological activities.
Recent studies have highlighted the potential of 3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine in developing small molecule modulators of protein-protein interactions. These interactions are often implicated in disease mechanisms, making them attractive targets for therapeutic intervention. By modifying the azetidine core and the aromatic substituents, researchers can fine-tune the binding affinity and selectivity of their compounds. This approach has led to promising results in preclinical studies, demonstrating the compound’s potential as a lead molecule for further development.
The synthesis of 3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine involves multi-step organic transformations that showcase modern synthetic methodologies. The preparation typically begins with the functionalization of an azetidine precursor, followed by introducing the bromo and methoxy groups at specific positions on the aromatic ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and regioselectivity. These synthetic strategies not only highlight the compound’s complexity but also its synthetic accessibility, making it a valuable tool for medicinal chemists.
The pharmacological profile of 3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine has been extensively studied in vitro and in vivo. Initial investigations have revealed interesting interactions with enzymes and receptors relevant to neurological disorders, cancer, and infectious diseases. The compound’s ability to modulate these targets suggests its potential as a therapeutic agent or as a starting point for structure-based drug design. Further research is ongoing to elucidate its mechanism of action and optimize its pharmacological properties.
The use of computational chemistry has also played a significant role in understanding the behavior of 3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine. Molecular modeling studies have provided insights into its binding modes with biological targets, helping researchers predict and refine its activity. These computational approaches complement experimental efforts by offering rapid screening tools for virtual ligand design and optimization. This synergy between experimental and computational methods has accelerated the development pipeline for this compound.
Future directions for research on 3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine include exploring its derivatives as well as investigating new synthetic routes that improve efficiency and sustainability. Green chemistry principles are being increasingly adopted in pharmaceutical synthesis to minimize environmental impact while maintaining high yields and purity standards. Innovations such as flow chemistry and biocatalysis may offer new opportunities for producing this compound on scale.
In conclusion,3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine (CAS No. 2229569-06-4) represents a promising scaffold for pharmaceutical innovation due to its unique structural features and versatile reactivity. Its applications in drug discovery span multiple therapeutic areas, underscoring its importance as a building block for novel bioactive molecules. As research continues to uncover new possibilities for this compound, it is poised to make significant contributions to future medical advancements.
2229569-06-4 (3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine) Related Products
- 2138023-08-0(5-(iodomethyl)-6-oxaspiro3.4octane)
- 1849243-12-4(N-(2,2-dimethylthietan-3-yl)methanesulfonamide)
- 1805653-70-6(Ethyl 4-cyano-3-difluoromethyl-2-formylphenylacetate)
- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)
- 33297-99-3(6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)
- 2171669-12-6(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidooxy}propanoic acid)
- 1261877-23-9(2-Bromo-3'-fluoro-5'-(difluoromethoxy)propiophenone)
- 68210-92-4(Ethyl 3-amino-3-(4-trifluoromethylphenyl)acrylate)
- 2229271-27-4(1-(2,5-difluoro-4-methylphenyl)ethane-1,2-diol)
- 71922-63-9(2-(cyclopropylamino)acetic acid hydrochloride)




